5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde
Description
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 2, and a carbaldehyde functional group at position 4. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the carbaldehyde moiety provides a reactive site for further derivatization, making the compound valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-10(6-17)16-11(18-7)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVYZKWCKQSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethylphenyl group and the carbaldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropanal in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid.
Reduction: 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity . Studies indicate that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown effective inhibition of cell growth in several human tumor cell lines, demonstrating potential as a lead compound in anticancer drug development .
- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Research has also suggested that compounds similar to 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde may have neuroprotective properties, particularly in conditions like Alzheimer's disease. These compounds are believed to interact with tau proteins, which are implicated in neurodegenerative disorders:
- Tauopathies : The compound may inhibit the aggregation of tau proteins, thus potentially slowing the progression of diseases characterized by tau-mediated neurodegeneration .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of oxazole derivatives is crucial for optimizing their biological activity. Modifications to the trifluoromethyl or phenyl groups can significantly influence their pharmacological profiles:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Enhances anticancer activity |
| Alteration of alkyl substituents | Affects solubility and bioavailability |
Case Study 1: Anticancer Screening
A study evaluated a series of oxazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated:
- GI50 Values : The compound exhibited GI50 values in the low micromolar range across multiple cancer types.
- Selectivity : It demonstrated selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, compounds similar to this compound were tested for their ability to prevent tau aggregation:
- In Vivo Models : Animal models treated with these compounds showed reduced levels of tau aggregates and improved cognitive function compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in heterocycle type, substituent positions, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a detailed analysis:
Heterocycle Variations
Thiazole Derivatives :
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (): Replaces the oxazole’s oxygen with sulfur, altering electronic properties. The methyl group at position 4 and CF₃-phenyl at position 2 result in a molecular weight of 271.26 (95% purity). Thiazoles generally exhibit higher polarity and hydrogen-bonding capacity compared to oxazoles .
- 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (): Features a thiazole ring with an acetic acid substituent (MW: 301.28 ). The carboxylic acid group increases water solubility but reduces membrane permeability compared to the carbaldehyde .
Pyrazole Derivatives :
Isoxazole Derivatives :
Substituent Position and Functional Group Variations
Positional Isomers :
- 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (): Replaces the 3-CF₃-phenyl group with a 4-CF₃-phenyl and substitutes the carbaldehyde with a carboxylic acid. The carboxylic acid group enhances hydrogen bonding but reduces reactivity in nucleophilic additions .
- Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate (): An ester derivative with a phenyl group at position 2. Esters are more lipophilic than carbaldehydes, improving bioavailability .
- Functional Group Modifications: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (): A sulfonamide-containing analog with a cyano group. Such modifications are common in kinase inhibitors but deviate significantly from the carbaldehyde’s reactivity .
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Heterocycle | Substituents | Functional Group | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde | 1,3-Oxazole | 5-Me, 2-(3-CF₃Ph) | Carbaldehyde | 269.20* | Reactive intermediate, drug design |
| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | 1,3-Thiazole | 4-Me, 2-(4-CF₃Ph) | Carbaldehyde | 271.26 | Higher polarity, catalytic studies |
| 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | 1,3-Thiazole | 5-Me, 2-(3-CF₃Ph), 4-CH₂COOH | Carboxylic acid | 301.28 | Enhanced solubility, biologics |
| 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde | 1,2-Oxazole | 5-Cl, 3-(3-MePh) | Carbaldehyde | 221.64 | Thermal instability, niche synthesis |
| 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | 1,3-Oxazole | 5-Me, 2-(4-CF₃Ph) | Carboxylic acid | 285.22* | Hydrogen-bonding, crystallography |
*Calculated based on molecular formula.
Research Findings and Implications
- Electronic Effects : The CF₃ group’s electron-withdrawing nature stabilizes the oxazole ring, but sulfur in thiazoles increases polarizability, affecting binding to hydrophobic targets .
- Reactivity : Carbaldehydes are pivotal in forming Schiff bases or undergoing nucleophilic additions, whereas carboxylic acids are suited for salt formation or conjugation .
- Biological Activity : Thiazole derivatives (e.g., ) often show enhanced antimicrobial activity compared to oxazoles, while pyrazole analogs () are explored in anti-inflammatory applications .
Biological Activity
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C11H8F3N2O2
- Molecular Weight : 270.19 g/mol
- CAS Number : Not explicitly provided in the search results.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence enzyme inhibition and receptor binding.
Anticancer Activity
Research indicates that compounds with oxazole rings exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines such as:
The mechanism involves the induction of apoptosis through the activation of caspases and modulation of p53 pathways, leading to increased apoptotic signaling in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain carbonic anhydrases (CAs), which are implicated in tumorigenesis and metastasis:
This selective inhibition suggests potential therapeutic applications in cancer treatment by targeting the tumor microenvironment.
Case Studies
-
Cytotoxicity Against Leukemia Cells
A study demonstrated that derivatives similar to this compound exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines (CEM-13 and MT-4). The compounds induced apoptosis through mitochondrial pathways . -
Inhibition of HDAC Enzymes
Another investigation focused on the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation. The compound showed significant inhibitory activity against HDAC-1 with IC50 values lower than those of known inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde, and how can yield be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous oxazole-carbaldehydes are prepared using Vilsmeier–Haack formylation (for aldehyde introduction) or by reacting halogenated precursors with trifluoromethyl-containing intermediates under basic conditions (e.g., K₂CO₃) . Optimization includes controlling reaction temperature (e.g., 60–80°C), using anhydrous solvents, and purifying via recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the oxazole ring (δ 8.2–8.5 ppm for H-4), trifluoromethyl group (δ 120–125 ppm in 13C), and aldehyde proton (δ 9.8–10.2 ppm) .
- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar pyrazole-carbaldehydes .
Q. How does the trifluoromethyl group impact the compound's solubility and stability?
- Methodological Answer : The -CF₃ group reduces solubility in polar solvents (e.g., water) due to its hydrophobicity but enhances thermal stability. Stability tests (TGA/DSC) show decomposition temperatures >200°C for similar trifluoromethyl-oxazole derivatives. Solubility can be improved using DMSO or DMF .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction mechanisms involving this aldehyde?
- Methodological Answer :
- Isotopic labeling : Use ²H or ¹³C-labeled formaldehyde to track aldehyde incorporation in cross-coupling reactions .
- Kinetic studies : Compare rate constants under varying conditions (pH, solvent polarity) to identify rate-limiting steps. For example, base-catalyzed reactions may exhibit pseudo-first-order kinetics .
- Computational validation : Employ DFT calculations to model transition states and verify mechanistic pathways .
Q. How can computational chemistry predict the compound’s reactivity in catalytic cycles?
- Methodological Answer :
- DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The aldehyde carbon typically shows high electrophilicity (f⁻ ~0.25) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design, leveraging the oxazole ring’s π-stacking potential .
Q. What experimental designs mitigate steric hindrance from the 3-(trifluoromethyl)phenyl group during functionalization?
- Methodological Answer :
- Buchwald–Hartwig amination : Use bulky ligands (e.g., XPhos) to facilitate C–N bond formation at the 4-carbaldehyde position .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity by enhancing energy transfer to sterically crowded sites .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data for polymorphs of this compound?
- Methodological Answer :
- PXRD vs. SCXRD : Compare powder X-ray diffraction patterns with single-crystal data to identify polymorphic phases. For example, differences in θ angles >0.5° indicate distinct crystal forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing variations .
Q. What methodologies validate the purity of this compound in kinetic studies?
- Methodological Answer :
- HPLC-DAD/ELSD : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <0.5% .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 283.1) and rule out side products (e.g., over-oxidized derivatives) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
